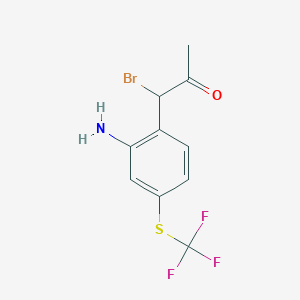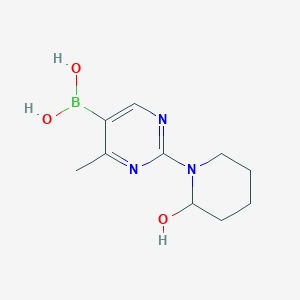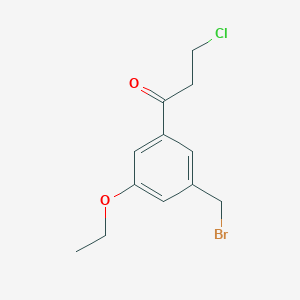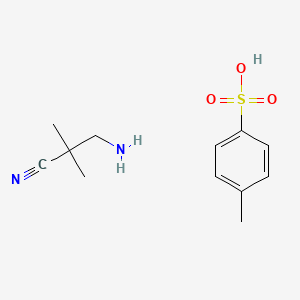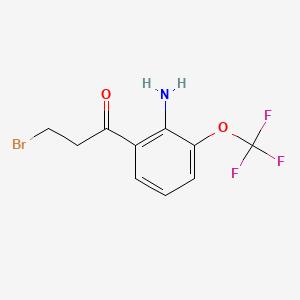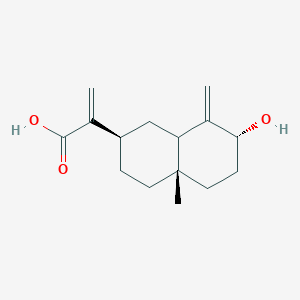
Viscic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viscic acid is an organic compound with the molecular formula C15H22O3 . It is a carboxylic acid with a unique structure that includes a decahydronaphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Viscic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates . These methods typically start with an organic halogen compound, which is then converted into the desired carboxylic acid.
Industrial Production Methods
In industrial settings, the production of carboxylic acids like this compound often involves large-scale chemical reactions under controlled conditions. The specific details of the industrial production methods for this compound are not widely documented, but they likely involve similar principles to those used in laboratory synthesis, scaled up for mass production .
Analyse Des Réactions Chimiques
Types of Reactions
Viscic acid, like other carboxylic acids, can undergo a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary widely. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Applications De Recherche Scientifique
Viscic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into the potential therapeutic uses of this compound, particularly in the development of new drugs.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of viscic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and signaling pathways. This can lead to various biological responses, such as antimicrobial or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
2-[(2R,4aS,7R)-7-hydroxy-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-9(14(17)18)11-4-6-15(3)7-5-13(16)10(2)12(15)8-11/h11-13,16H,1-2,4-8H2,3H3,(H,17,18)/t11-,12?,13-,15+/m1/s1 |
Clé InChI |
GQDFYCPPHMEHJL-AEAWKSJYSA-N |
SMILES isomérique |
C[C@@]12CC[C@H](CC1C(=C)[C@@H](CC2)O)C(=C)C(=O)O |
SMILES canonique |
CC12CCC(CC1C(=C)C(CC2)O)C(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)
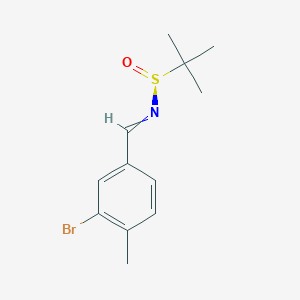

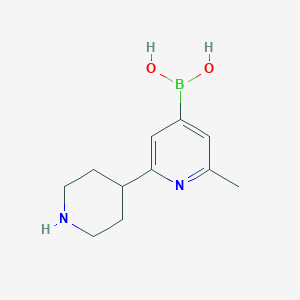
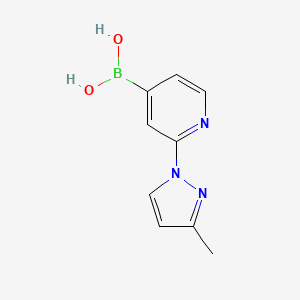
![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
